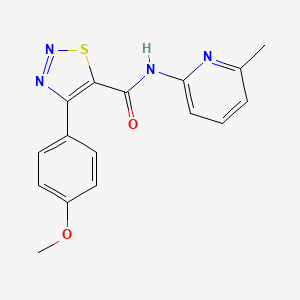![molecular formula C11H10N4O B6019127 7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6019127.png)
7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature may vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis techniques to enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biological probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound for the development of new drugs targeting cancer, viral infections, and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolopyridopyrimidines, such as:
- 7-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 7-ethylpyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-6(7H)-one
Uniqueness
7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 7-position may enhance its interaction with certain molecular targets, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
11-ethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-14-6-4-9-8(11(14)16)7-12-10-3-5-13-15(9)10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJVNZXIJGRKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=NC3=CC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B6019048.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6019107.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6019113.png)
![methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate](/img/structure/B6019120.png)
![1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6019122.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6019151.png)
![1-(2-{[(3-phenylpropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6019158.png)
